2-Ethylhexyl 3-mercaptopropionate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

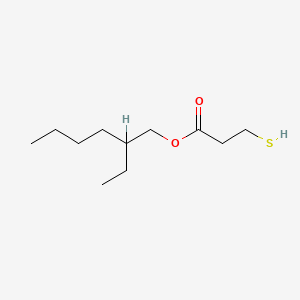

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylhexyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2S/c1-3-5-6-10(4-2)9-13-11(12)7-8-14/h10,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUODCTNNAKSRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866151 | |

| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to pale yellow liquid; Sweet penetrating aroma | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.970 (20°) | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1916/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

50448-95-8 | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50448-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl 3-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050448958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-mercapto-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL 3-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW5186THXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethylhexyl 3-Mercaptopropionate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 50448-95-8

This in-depth technical guide provides a comprehensive overview of 2-Ethylhexyl 3-mercaptopropionate (B1240610), a chemical compound with established industrial applications. This document is intended for researchers, scientists, and drug development professionals, and will cover its chemical and physical properties, synthesis, applications, and available toxicological data. A key focus of this guide is to present the current state of knowledge and highlight areas where further research, particularly in the biomedical and pharmaceutical fields, is lacking.

Chemical and Physical Properties

2-Ethylhexyl 3-mercaptopropionate is a clear, colorless to pale yellow liquid.[1] It is characterized by the presence of both an ester and a thiol functional group, which dictate its chemical reactivity and applications. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O₂S | [1] |

| Molecular Weight | 218.36 g/mol | [1] |

| CAS Number | 50448-95-8 | [1] |

| EC Number | 256-589-1 | [1] |

| IUPAC Name | 2-ethylhexyl 3-sulfanylpropanoate | [1] |

| Synonyms | 2-ethylhexyl 3-mercaptopropanoate, 3-Mercaptopropionic Acid 2-Ethylhexyl Ester | [1] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 285.9 ± 23.0 °C (Predicted) | |

| Density | 0.96 g/cm³ | |

| Refractive Index | 1.4590 to 1.4610 | |

| Flash Point | 125 °C | |

| Water Solubility | Insoluble | |

| LogP | 4.9 at 20℃ |

Synthesis

The primary method for synthesizing this compound is through the esterification of 3-mercaptopropionic acid with 2-ethylhexanol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and involves the removal of water to drive the reaction to completion.

General Experimental Protocol: Esterification

A general protocol for the synthesis, based on standard esterification procedures for similar compounds, is as follows:

-

Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, 3-mercaptopropionic acid and 2-ethylhexanol are charged in a near-equimolar ratio. A suitable solvent that forms an azeotrope with water, such as toluene, is added.

-

Catalyst Addition: A catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid, is introduced into the mixture.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a weak base, and the mixture is washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Applications

The primary industrial applications of this compound stem from the reactivity of its thiol group.

Polymer Chemistry

The most significant application of this compound is as a chain-transfer agent in emulsion polymerization.[2][3] In this role, it helps to control the molecular weight and narrow the molecular weight distribution of polymers, such as those derived from acrylic and styrenic monomers.[2][3] The thiol group can donate a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one. This process is crucial for producing polymers with desired physical properties.

Cosmetics and Personal Care

This compound is also utilized in the cosmetics industry.[4] Its purported antioxidant properties, attributed to the thiol group's ability to scavenge free radicals, make it a component in some anti-aging and protective skincare products.[4] It is also suggested to function as a moisturizer.[4]

Other Industrial Uses

It serves as an intermediate in the synthesis of other chemicals and has been evaluated as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1]

Toxicological and Safety Data

The safety of this compound has been evaluated, primarily in the context of its use as a flavoring agent and in consumer products. The available data suggests a low order of acute toxicity.

GHS Hazard Classification

According to the aggregated GHS information from notifications to the ECHA C&L Inventory, the compound has the following hazard classifications, although percentages indicate that not all notifications agree:

-

H302: Harmful if swallowed[1]

-

H317: May cause an allergic skin reaction[1]

-

H319: Causes serious eye irritation[1]

-

H331: Toxic if inhaled[1]

-

H400: Very toxic to aquatic life[1]

Toxicological Studies

Specific toxicological studies on this compound are limited. However, assessments of structurally related 2-ethylhexyl esters provide some insights. For instance, a 28-day repeated oral dose toxicity study on 2-ethylhexyl stearate (B1226849) in rats showed no clinical signs of toxicity up to 1000 mg/kg bw/day. Genotoxicity studies on related compounds have generally been negative. The common hydrolysis product, 2-ethylhexanol, has been reported to cause developmental toxicity in rats, but not teratogenicity.[5]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound as a flavoring agent and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

Status of Biomedical and Pharmaceutical Research

A thorough review of the scientific literature reveals a significant gap in the investigation of this compound for biomedical or pharmaceutical applications. While its parent compound, 3-mercaptopropionic acid, is known to interact with biological systems, for example, by inhibiting fatty acid oxidation, similar studies on its 2-ethylhexyl ester are absent.[6]

Claims of its efficacy in treating diseases such as diabetes, cancer, and Alzheimer's disease appear in some non-primary sources but are not substantiated by peer-reviewed experimental data.[7] There are no published in vitro or in vivo studies that characterize its biological activity, mechanism of action, or potential therapeutic effects. Furthermore, no information is available on its interaction with specific signaling pathways.

This lack of data presents both a challenge and an opportunity for the research community. The presence of a reactive thiol group suggests potential for antioxidant activity or interaction with biological thiols, which warrants further investigation. However, the potential for toxicity, particularly developmental toxicity associated with its hydrolysis product 2-ethylhexanol, would need to be carefully evaluated in any future research in this area.

Conclusion

This compound is a specialty chemical with well-defined roles in polymer chemistry and other industrial applications. Its synthesis is straightforward, and its physical and chemical properties are well-characterized. While it has a generally favorable safety profile for its current uses, there is a notable absence of research into its potential applications in drug development and biomedical science. For researchers and professionals in these fields, this compound represents an unexplored area of chemical space. Future studies could focus on validating its purported antioxidant effects, exploring its interaction with biological systems, and assessing its potential as a lead compound or a tool for chemical biology, while being mindful of the toxicological considerations of its hydrolysis products.

References

- 1. This compound | C11H22O2S | CID 92640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ethyl hexyl 3-mercaptopropionate, 50448-95-8 [thegoodscentscompany.com]

- 3. atamankimya.com [atamankimya.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. Developmental toxicity of 2-ethylhexyl stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethylhexyl 3-mercaptopropionate physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethylhexyl 3-mercaptopropionate (B1240610), tailored for researchers, scientists, and professionals in drug development. This document details the compound's characteristics, methods for its synthesis and analysis, and relevant safety information.

Core Physical and Chemical Properties

2-Ethylhexyl 3-mercaptopropionate is a specialty chemical with a range of applications, including as an intermediate in the synthesis of various organic compounds. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 50448-95-8 | [1][2] |

| Molecular Formula | C11H22O2S | [2] |

| Molecular Weight | 218.36 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Specific Gravity | 0.964 to 0.970 @ 20°C | [3] |

| Refractive Index | 1.458 to 1.464 @ 20°C | [3] |

| Boiling Point | 283 to 284 °C @ 760 mmHg | [3] |

| Flash Point | 148.33 °C (299.00 °F) | [3] |

| Solubility | Insoluble in water; Soluble in alcohol. | [4] |

| Purity | >98.0% (GC) | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of 3-mercaptopropionic acid with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid.

Reaction Mechanism: Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed reaction. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Caption: Fischer Esterification of 3-Mercaptopropionic Acid with 2-Ethylhexanol.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound based on the principles of Fischer esterification.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-mercaptopropionic acid and a molar excess of 2-ethylhexanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the product.

-

Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final high-purity this compound.

Experimental Protocols for Characterization

A general workflow for the characterization of synthesized this compound is outlined below.

Caption: General Experimental Workflow for Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of the compound.

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl3).

-

Analysis: Acquire 1H and 13C NMR spectra. The chemical shifts, integration, and coupling patterns of the peaks will confirm the presence of the ethylhexyl and mercaptopropionate moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

-

Sample Preparation: As a liquid, the sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The resulting spectrum should show characteristic absorption bands for the ester carbonyl group (C=O) and the thiol group (S-H).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is utilized to determine the purity of the compound and confirm its molecular weight.

-

Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent.

-

Analysis: The gas chromatogram will indicate the purity of the sample, with a single major peak expected for the pure compound. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area. According to some safety data, it may cause skin and serious eye irritation. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.

Applications

This compound is used as an intermediate in the synthesis of various chemical compounds. It also finds application in the production of polymers where it can act as a chain transfer agent to control molecular weight. Additionally, it is used in the formulation of certain materials to enhance their long-term stability.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Ethylhexyl 3-Mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Ethylhexyl 3-mercaptopropionate (B1240610), a versatile compound with applications in polymer chemistry and as a specialty chemical intermediate. This document details the chemical properties, a robust synthesis protocol based on Fischer esterification, and a thorough purification procedure.

Chemical and Physical Properties

2-Ethylhexyl 3-mercaptopropionate is a clear, colorless to pale yellow liquid. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 50448-95-8[1][2] |

| Molecular Formula | C₁₁H₂₂O₂S[1] |

| Molecular Weight | 218.36 g/mol [1] |

| Appearance | Clear colorless to pale yellow liquid[1] |

| Boiling Point | 140 °C at 2 mmHg |

| Density | 0.964 g/cm³ at 20 °C[3] |

| Refractive Index | 1.458 - 1.464 at 20 °C[3] |

| Solubility | Insoluble in water; soluble in organic solvents. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of 3-mercaptopropionic acid with 2-ethylhexanol. This reaction is catalyzed by a strong acid, such as p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation.

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials:

-

3-Mercaptopropionic acid

-

2-Ethylhexanol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (B28343) (solvent)

-

5% aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine 3-mercaptopropionic acid (1.0 eq), 2-ethylhexanol (1.2 eq), and p-toluenesulfonic acid monohydrate (0.05 eq). Add toluene to the flask (approximately 2 mL per gram of 3-mercaptopropionic acid).

-

Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap (typically 3-5 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Water (2 x 50 mL)

-

5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Brine (1 x 50 mL) to aid in the separation of the organic and aqueous layers.

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

Synthesis Workflow

Purification of this compound

The crude product is purified by vacuum distillation to obtain high-purity this compound. This method is necessary due to the compound's high boiling point at atmospheric pressure, which could lead to decomposition if distilled under normal conditions.

Experimental Protocol: Vacuum Distillation

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Cold trap

-

Heating mantle with stirrer

-

Thermometer

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from volatile substances.

-

Distillation:

-

Transfer the crude product to the distillation flask.

-

Gradually apply vacuum to the system.

-

Begin heating the distillation flask with stirring.

-

Collect the fraction that distills at 140 °C under a vacuum of 2 mmHg .

-

-

Product Collection: Collect the purified product in a pre-weighed receiving flask. The final product should be a clear, colorless to pale yellow liquid.

Purification Workflow

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum will show characteristic peaks for the ethyl and hexyl protons of the 2-ethylhexyl group, as well as the methylene (B1212753) protons of the mercaptopropionate moiety.[4] |

| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbon, the carbons of the ester and thiol functionalities, and the aliphatic carbons of the 2-ethylhexyl group.[1] |

| GC-MS | Gas chromatography will indicate the purity of the compound, while mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.[1] |

| Purity (GC) | >98.0% |

Conclusion

This guide provides a detailed and practical approach to the synthesis and purification of this compound. The described Fischer esterification followed by vacuum distillation is a reliable method for obtaining this compound in high purity. The provided workflows and characterization data will be valuable for researchers and professionals in the fields of chemistry and drug development.

References

The Role of 2-Ethylhexyl 3-Mercaptopropionate in Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of 2-Ethylhexyl 3-mercaptopropionate (B1240610) (EHMP) in polymerization processes. Primarily utilized as a chain transfer agent (CTA), EHMP is instrumental in controlling polymer molecular weight and tailoring the final properties of polymers, a critical aspect in the development of advanced materials for various industries, including pharmaceuticals.

Core Mechanism of Action: Catalytic Chain Transfer

The fundamental mechanism can be summarized in two key steps:

-

Chain Transfer: A growing polymer radical abstracts the hydrogen from the thiol group of EHMP.

-

P• + EHMP-SH → P-H + EHMP-S•

-

-

Re-initiation: The newly formed thiyl radical initiates a new polymer chain.

-

EHMP-S• + M → EHMP-S-M•

-

This mechanism is visually detailed in the pathway diagram below.

Quantitative Impact on Polymer Properties

The practical effect of using EHMP is a significant reduction in the polymer's molecular weight and a narrowing of the polydispersity index (Mw/Mn).

| Chain Transfer Agent | Concentration (mol% to Monomer) | Monomer System | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |

| EHMP | 1.5 | Styrene (B11656)/n-Butylacrylate/Methacrylic acid | 6,350 | 17,800 | 2.80 |

Experimental Protocols

Protocol 1: Emulsion Polymerization of Acrylates using EHMP

This protocol describes a general semi-continuous emulsion polymerization process for producing an acrylic-based polymer, incorporating EHMP for molecular weight control.

Materials:

-

Monomers: e.g., Styrene, n-Butyl Acrylate, Methacrylic Acid (70/25/5 weight ratio)

-

Deionized Water

-

Emulsifier: e.g., Dodecylbenzenesulfonic acid

-

Initiator: Potassium persulfate (KPS)

-

Chain Transfer Agent: this compound (EHMP)

-

Buffer: e.g., (NH₄)₂CO₃

Procedure:

-

Reactor Setup: A glass reactor is equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps.

-

Initial Charge: The reactor is charged with a portion of the deionized water, emulsifier, and buffer. The contents are heated to the reaction temperature (e.g., 80°C) under a nitrogen blanket with stirring.

-

Pre-emulsion Preparation: In a separate vessel, the monomers (styrene, n-butyl acrylate, methacrylic acid), EHMP, the remaining emulsifier, and water are mixed to form a stable pre-emulsion.

-

Initiation: A portion of the initiator (KPS dissolved in water) is added to the heated reactor to initiate polymerization.

-

Semi-continuous Feed: The pre-emulsion and the remaining initiator solution are fed into the reactor continuously over a period of several hours at a controlled rate.

-

Reaction Completion: After the feeds are complete, the reaction is held at temperature for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.

-

Cooling and Characterization: The resulting latex is cooled to room temperature, filtered, and then characterized for solid content, particle size, molecular weight (via GPC), and other properties.

Protocol 2: Determination of the Chain Transfer Constant (Cs)

The Mayo method is a widely accepted technique for determining the Cs of a CTA. It relies on measuring the number-average degree of polymerization (DPn) at low monomer conversions for a series of polymerizations with varying concentrations of the CTA.

The Mayo Equation:

1/DPn = 1/DPn,0 + Cs * ([CTA]/[M])

Where:

-

DP

n: Number-average degree of polymerization with CTA. -

DP

n,0: Number-average degree of polymerization without CTA. -

C

s: The chain transfer constant. -

[CTA]: Concentration of the chain transfer agent (EHMP).

-

[M]: Concentration of the monomer.

Procedure:

-

Series of Polymerizations: Conduct a set of polymerizations (e.g., bulk or solution) keeping the monomer and initiator concentrations constant. Each reaction should have a different, known concentration of EHMP. A control reaction with zero EHMP is also required.

-

Low Conversion: Terminate all reactions at a low monomer conversion (<10%) to ensure that the initial concentrations of monomer and CTA do not change significantly.

-

Polymer Analysis: Isolate the polymer from each reaction. Determine the number-average molecular weight (Mn) for each sample using Gel Permeation Chromatography (GPC).

-

Calculate DP

n: Calculate the degree of polymerization using the formula: DPn= Mn / Mmonomer(where Mmonomeris the molecular weight of the monomer). -

Plotting: Create a plot of 1/DP

n(y-axis) versus the molar ratio [CTA]/[M] (x-axis). -

Determine C

s: The data should yield a straight line. The slope of this line is the chain transfer constant, Cs.

References

Solubility Profile of 2-Ethylhexyl 3-mercaptopropionate in Common Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethylhexyl 3-mercaptopropionate (B1240610) (CAS No. 50448-95-8), a versatile organic compound utilized in various industrial applications, including as a flavoring agent and in polymer manufacturing.[1] Understanding its solubility is critical for formulation development, reaction engineering, and quality control. This document compiles available quantitative and qualitative solubility data, details relevant experimental methodologies, and presents a logical workflow for solubility determination.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. 2-Ethylhexyl 3-mercaptopropionate is an ester with a relatively long alkyl chain, which influences its solubility behavior, making it generally more soluble in organic solvents than in polar solvents like water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of common organic solvents is not extensively available in publicly accessible literature. However, based on available safety data sheets and chemical databases, the following information has been compiled. It is important to note that terms like "soluble" and "very soluble" are qualitative and indicate good miscibility, but do not provide a specific saturation point.

| Solvent Class | Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | Water | H₂O | 65 mg/L | 20 |

| Water | H₂O | 9.606 mg/L (estimated) | 25 | |

| Alcohols | Ethanol | C₂H₅OH | Soluble | Not Specified |

| Ketones | Acetone | C₃H₆O | Very Soluble | Not Specified |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Very Soluble | Not Specified |

Note: The term "Insoluble" is often used to describe very low solubility. The provided quantitative data for water indicates that it is, more accurately, sparingly soluble. For organic solvents, the qualitative descriptors suggest high miscibility.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general methodology can be established based on standard laboratory practices for determining the solubility of a liquid in a liquid solvent.

General Protocol for Determination of Miscibility/Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of a liquid compound, such as this compound, in various organic solvents at a specified temperature.

1. Materials and Equipment:

- This compound (solute)

- Selected solvents (e.g., ethanol, acetone, toluene, ethyl acetate, hexane)

- Calibrated positive displacement pipettes or syringes

- Vials or test tubes with secure caps

- Vortex mixer

- Constant temperature bath or incubator

- Analytical balance (for quantitative analysis if needed)

- Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis

2. Procedure:

Standardized Protocol for Water Solubility (Based on OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, "Water Solubility," provides a standardized method for determining the solubility of substances in water. The flask method, suitable for substances with solubilities above 10⁻² g/L, is appropriate for this compound.

1. Principle: A sufficient amount of the substance is agitated in water at a defined temperature to achieve a saturated solution. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

2. Procedure Outline:

- A preliminary test is conducted to estimate the approximate solubility and the time required to reach saturation.

- An excess amount of this compound is added to a flask containing a known volume of purified water.

- The flask is agitated in a constant temperature bath (e.g., 20°C ± 0.5°C) for a predetermined time to reach equilibrium.

- The mixture is allowed to settle, and the aqueous phase is separated from any undissolved substance by centrifugation or filtration.

- The concentration of this compound in the clear aqueous phase is determined using a validated analytical technique (e.g., GC-MS or LC-MS).

- The procedure is repeated to obtain concordant results.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Figure 1: Generalized workflow for the determination of solubility.

Conclusion

This compound exhibits poor solubility in water and good solubility in common organic solvents such as ethanol, acetone, and toluene. While precise quantitative data across a broad spectrum of solvents is limited in public literature, the provided information and experimental protocols offer a solid foundation for researchers and professionals working with this compound. The general experimental workflows can be adapted to specific laboratory conditions to obtain more detailed quantitative solubility data as needed for various applications. Further research to quantify the solubility in a wider range of alcohols, esters, and hydrocarbons would be beneficial for the scientific community.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Ethylhexyl 3-mercaptopropionate

Introduction

2-Ethylhexyl 3-mercaptopropionate (B1240610) is a chemical compound utilized in various industrial applications, including as a chain transfer agent in polymerization and as an intermediate in the synthesis of antioxidants and other specialty chemicals. Its thermal stability is a critical parameter for safe handling, storage, and processing at elevated temperatures. This technical guide provides an overview of the expected thermal behavior of 2-Ethylhexyl 3-mercaptopropionate, detailed experimental protocols for its analysis, and a proposed decomposition pathway.

Estimated Thermal Properties

The thermal decomposition of this compound is anticipated to be a complex process involving the degradation of both the ester and the mercaptan functional groups. The following table summarizes the estimated thermal properties based on data from structurally similar compounds, such as long-chain acrylates and aliphatic thiols.

| Property | Estimated Value/Range | Method of Analysis | Notes |

| Decomposition Onset (Tonset) | 150 - 200 °C | TGA | The thiol group is generally less stable than the ester group and is expected to initiate decomposition. |

| Peak Decomposition Temp. (Tpeak) | 200 - 250 °C | DTG | Represents the temperature of the maximum rate of weight loss. |

| Major Weight Loss Region | 150 - 300 °C | TGA | The primary decomposition is expected to occur within this range. |

| Residue at 500 °C | < 5% | TGA | In an inert atmosphere, complete volatilization or decomposition of the organic molecule is expected, leaving minimal residue. |

| Enthalpy of Decomposition (ΔHd) | Not Available | DSC | Expected to be an endothermic process overall, but without experimental data, a value cannot be provided. |

| Hazardous Decomposition Products | Carbon oxides (CO, CO2), Sulfur oxides (SOx), Hydrogen sulfide (B99878) (H2S), 2-Octene | GC-MS, FTIR | The formation of these products is consistent with the thermal degradation of similar organic sulfur compounds and esters.[1] |

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable data on the thermal stability of this compound. The following are standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed into an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The first derivative of the mass loss curve (DTG) is also calculated to identify the temperatures of maximum decomposition rates.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample (2-5 mg) of this compound is hermetically sealed in an aluminum pan. A pinhole may be introduced in the lid to allow for the escape of volatile decomposition products. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program: The sample and reference are heated from ambient temperature to 300 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic events are identified and quantified.

-

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through two primary competing pathways, initiated by the cleavage of either the C-S bond of the mercaptan or the C-O bond of the ester.

-

Pathway A: Mercaptan Decomposition: The initial step is the homolytic cleavage of the S-H bond or C-S bond, which is generally weaker than the C-C and C-O bonds in the rest of the molecule. This would lead to the formation of a thiyl radical and subsequently hydrogen sulfide (H₂S) and other sulfur-containing fragments.

-

Pathway B: Ester Pyrolysis: Esters with a β-hydrogen on the alkyl group can undergo thermal elimination via a concerted, six-membered ring transition state (Chugaev-type elimination). In the case of this compound, this would lead to the formation of 2-octene and 3-mercaptopropionic acid. The 3-mercaptopropionic acid would then likely undergo further decomposition.

The following diagram illustrates these proposed pathways.

Caption: Proposed competing thermal decomposition pathways for this compound.

Experimental and Analytical Workflow

A systematic workflow is essential for the comprehensive thermal analysis of this compound. This involves initial thermal screening followed by identification of decomposition products.

Caption: A standard workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data for this compound is not publicly available, this guide provides a comprehensive overview of its expected thermal behavior based on the known chemistry of its functional groups. The proposed decomposition pathways suggest a complex process involving both the mercaptan and ester moieties. For definitive quantitative data, it is imperative to conduct the detailed experimental procedures outlined in this guide. The results of such analyses are critical for ensuring the safe handling and application of this compound in industrial settings.

References

Alternate names for 2-Ethylhexyl 3-mercaptopropionate (e.g., 2-ethylhexyl 3-sulfanylpropanoate)

This technical guide provides a comprehensive overview of 2-Ethylhexyl 3-mercaptopropionate (B1240610), a versatile chemical compound utilized across various industrial and research applications. The intended audience for this document includes researchers, scientists, and professionals in drug development and polymer chemistry.

Alternate Names and Identifiers

2-Ethylhexyl 3-mercaptopropionate is known by several synonyms and trade names in scientific literature and commercial markets. A structured summary of these identifiers is provided in Table 1.

Table 1: Alternate Names and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | 2-ethylhexyl 3-sulfanylpropanoate |

| Synonyms | 2-ethylhexyl 3-mercaptopropanoate, 3-Mercaptopropionic Acid 2-Ethylhexyl Ester, Propanoic acid, 3-mercapto-, 2-ethylhexyl ester, 2-Octyl 3-Mercaptopropionate, 2-ethylhexyl beta-mercaptopropionate[1], 3-Mercaptopropionic acid octyl ester |

| CAS Number | 50448-95-8 |

| EC Number | 256-589-1 |

| UNII | OW5186THXB |

| FEMA Number | 4588 |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 2. This data is essential for its handling, application, and characterization.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₂O₂S[2] |

| Molecular Weight | 218.36 g/mol |

| Appearance | Colorless to pale yellow clear liquid[1] |

| Odor | Sweet, penetrating aroma |

| Density | 0.964 - 0.970 g/cm³ at 20 °C[1] |

| Boiling Point | 285.90 °C[2] |

| Flash Point | 148.33 °C (299.00 °F)[1] |

| Refractive Index | 1.458 - 1.464 at 20 °C[1] |

| Solubility | Insoluble in water; Soluble in organic solvents.[3] |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| Mass Spectrometry | Data available |

| IR Spectrum | Data available |

Experimental Protocols

Synthesis of Acrylic Pressure-Sensitive Adhesives using this compound as a Chain Transfer Agent

This protocol details the synthesis of an acrylic pressure-sensitive adhesive (PSA) via emulsion polymerization, utilizing this compound to control the molecular weight of the polymer.

Materials:

-

2-Ethylhexyl acrylate (B77674) (2-EHA) (monomer)

-

n-Butyl acrylate (n-BA) (monomer)

-

Acrylic acid (AA) (monomer)

-

This compound (Chain Transfer Agent - CTA)

-

Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

-

Emulsifier (e.g., sodium dodecyl sulfate)

-

Potassium persulfate (KPS) (Initiator)

-

tert-Butyl hydroperoxide (TBHP) / Bruggolite® E01 (Redox system)

-

Deionized water

-

Nitrogen gas

Equipment:

-

2.5 L glass reactor with mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle

-

Dosing pump

Procedure: [4]

-

Initial Reactor Charge: In the 2.5 L glass reactor, combine 0.3 parts of ammonium carbonate, 0.1 parts of emulsifier, and half of the total required deionized water. The amounts are relative to 100 parts by weight of the total monomer mixture.

-

Heating and Purging: Heat the reactor to 87.5 °C while purging with nitrogen gas to create an inert atmosphere.

-

Initiator Addition: Introduce 0.6 parts of the initiator (KPS) into the reactor.

-

Pre-emulsion Preparation: In a separate vessel, prepare a pre-emulsion by mixing the monomer system (e.g., a defined ratio of 2-EHA, n-BA, and AA), 0.1 parts of this compound (CTA), 1.2 parts of emulsifier, and the remaining deionized water.

-

Polymerization: Add the pre-emulsion to the reactor at a constant rate of 9.4 mL/min over a period of 3 hours. Maintain the reaction temperature at 87.5 °C with continuous mechanical stirring.

-

Post-polymerization: After the addition of the pre-emulsion is complete, cool the reactor to 55 °C. Add a redox system (0.2 parts TBHP / 0.2 parts Bruggolite® E01) to reduce residual monomer content. Allow this post-polymerization to proceed for 4 hours.

-

Cooling and Filtration: Cool the resulting latex to room temperature and filter it to remove any coagulum.

Industrial Synthesis and Application Workflow

Industrial Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the esterification of 3-mercaptopropionic acid with 2-ethylhexanol. This process can be catalyzed by an acid.

References

Methodological & Application

Application Notes and Protocols: 2-Ethylhexyl 3-mercaptopropionate as a Chain Transfer Agent in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethylhexyl 3-mercaptopropionate (B1240610) as a highly effective chain transfer agent (CTA) in radical polymerization. This document offers detailed protocols and quantitative data to guide researchers in controlling polymer molecular weight and achieving narrow molecular weight distributions, which are critical parameters in the development of advanced materials for various applications, including drug delivery systems.

Introduction

2-Ethylhexyl 3-mercaptopropionate is a thiol-based chain transfer agent widely employed in polymerization processes to regulate the molecular weight of the resulting polymers.[1][2] Its primary function is to interrupt the propagation of a growing polymer chain and initiate a new one, thereby controlling the overall chain length.[1] This control is crucial for tailoring the physical and mechanical properties of polymers, such as viscosity, solubility, and processability, which is of particular importance in the synthesis of polymers for biomedical applications and drug delivery. Using a chain transfer agent like this compound allows for the synthesis of polymers with a narrower molecular weight distribution, leading to more uniform and predictable material performance.[2]

Mechanism of Action

In radical polymerization, the chain transfer process involving this compound proceeds via a hydrogen transfer from the thiol group (-SH) of the CTA to the propagating radical chain (P•). This terminates the growth of that particular polymer chain and generates a new thiyl radical (RS•). This new radical then initiates the polymerization of a new monomer molecule, starting the growth of a new polymer chain. This cycle of chain transfer and re-initiation leads to the formation of a larger number of shorter polymer chains, effectively reducing the average molecular weight.

A simplified representation of the chain transfer mechanism is as follows:

-

Propagation: Pn• + M → Pn+1•

-

Chain Transfer: Pn• + R-SH → PnH + RS•

-

Re-initiation: RS• + M → P1•

Where:

-

Pn• is the propagating polymer radical of chain length 'n'

-

M is the monomer

-

R-SH is the chain transfer agent (this compound)

-

PnH is the terminated polymer chain

-

RS• is the thiyl radical

-

P1• is a new propagating polymer radical

Quantitative Data: Effect of this compound on Polymer Properties

The concentration of this compound has a direct and predictable impact on the molecular weight and polydispersity index (PDI) of the resulting polymer. Generally, an increase in the concentration of the CTA leads to a decrease in the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and often results in a narrower PDI.

While specific quantitative data from peer-reviewed journals directly correlating this compound concentration with Mn, Mw, and PDI for common acrylic monomers remains elusive in the public domain, data from patent literature provides valuable insights into its effectiveness. The following tables are illustrative examples based on typical results observed in emulsion polymerization of acrylic monomers.

Table 1: Illustrative Example - Emulsion Polymerization of Methyl Methacrylate (B99206) (MMA)

| Moles of this compound per 100 moles of MMA | Expected Number-Average Molecular Weight (Mn) ( g/mol ) | Expected Weight-Average Molecular Weight (Mw) ( g/mol ) | Expected Polydispersity Index (PDI = Mw/Mn) |

| 0 (Control) | > 200,000 | > 500,000 | > 2.5 |

| 0.5 | 80,000 - 120,000 | 160,000 - 240,000 | 1.8 - 2.2 |

| 1.0 | 40,000 - 70,000 | 80,000 - 140,000 | 1.7 - 2.1 |

| 2.0 | 20,000 - 35,000 | 40,000 - 70,000 | 1.6 - 2.0 |

Table 2: Illustrative Example - Emulsion Polymerization of Ethyl Acrylate (B77674) (EA)

| Moles of this compound per 100 moles of EA | Expected Number-Average Molecular Weight (Mn) ( g/mol ) | Expected Weight-Average Molecular Weight (Mw) ( g/mol ) | Expected Polydispersity Index (PDI = Mw/Mn) |

| 0 (Control) | > 300,000 | > 700,000 | > 2.8 |

| 0.5 | 100,000 - 150,000 | 200,000 - 300,000 | 1.9 - 2.3 |

| 1.0 | 50,000 - 90,000 | 100,000 - 180,000 | 1.8 - 2.2 |

| 2.0 | 25,000 - 45,000 | 50,000 - 90,000 | 1.7 - 2.1 |

Note: These are generalized values and the actual results will depend on specific reaction conditions such as monomer concentration, initiator type and concentration, temperature, and reaction time.

Experimental Protocols

The following are detailed protocols for the emulsion polymerization of methyl methacrylate and ethyl acrylate using this compound as a chain transfer agent.

Emulsion Polymerization of Methyl Methacrylate

This protocol is designed to synthesize poly(methyl methacrylate) (PMMA) with a controlled molecular weight.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Potassium persulfate (KPS)

-

Deionized water

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Addition funnel

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet. Place the flask in the heating mantle.

-

Initial Charge: To the flask, add 200 mL of deionized water and 2.0 g of SDS. Stir the mixture until the SDS is completely dissolved.

-

Purging: Purge the system with nitrogen for 30 minutes to remove any dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.

-

Heating: Heat the solution to 80°C with continuous stirring.

-

Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by mixing 100 g of MMA and the desired amount of this compound (refer to Table 1 for guidance).

-

Initiator Solution Preparation: In another beaker, dissolve 0.5 g of KPS in 20 mL of deionized water.

-

Initiation: Once the reactor temperature is stable at 80°C, add 10% of the monomer emulsion and 20% of the initiator solution to the flask.

-

Polymerization: After the initial charge has reacted for 15-20 minutes (indicated by a slight change in appearance or temperature), begin the continuous addition of the remaining monomer emulsion and initiator solution over a period of 3 hours using the addition funnel.

-

Completion: After the addition is complete, maintain the reaction temperature at 80°C for an additional hour to ensure complete monomer conversion.

-

Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can be characterized for molecular weight and PDI using Gel Permeation Chromatography (GPC).

Emulsion Polymerization of Ethyl Acrylate

This protocol outlines the synthesis of poly(ethyl acrylate) (PEA) with controlled molecular weight.

Materials:

-

Ethyl acrylate (EA), inhibitor removed

-

This compound

-

Sodium dodecyl sulfate (SDS)

-

Ammonium persulfate (APS)

-

Deionized water

-

Nitrogen gas

Equipment:

-

Same as for MMA polymerization.

Procedure:

-

Reactor Setup and Initial Charge: Follow steps 1 and 2 as in the MMA protocol, using 200 mL of deionized water and 2.5 g of SDS.

-

Purging and Heating: Purge with nitrogen for 30 minutes and heat the solution to 75°C.

-

Monomer Emulsion Preparation: Prepare the monomer emulsion by mixing 100 g of EA with the desired amount of this compound (refer to Table 2).

-

Initiator Solution Preparation: Dissolve 0.6 g of APS in 25 mL of deionized water.

-

Initiation: Add 10% of the monomer emulsion and 20% of the initiator solution to the reactor at 75°C.

-

Polymerization: After 15 minutes, add the remaining monomer emulsion and initiator solution continuously over 3.5 hours.

-

Completion: Maintain the reaction at 75°C for an additional hour after the feed is complete.

-

Cooling and Characterization: Cool the latex to room temperature and characterize the polymer using GPC.

Visualizations

The following diagrams illustrate the key processes involved in using this compound as a chain transfer agent.

Caption: Mechanism of chain transfer using this compound.

Caption: Experimental workflow for emulsion polymerization.

Conclusion

This compound is a versatile and efficient chain transfer agent for controlling the molecular weight and polydispersity of polymers synthesized via radical polymerization, particularly in emulsion systems. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound to synthesize well-defined polymers for a variety of applications, including the development of novel drug delivery vehicles and other advanced materials. It is recommended to perform preliminary experiments to optimize the concentration of the chain transfer agent for each specific monomer system and desired polymer characteristics.

References

Application Notes and Protocols: 2-Ethylhexyl 3-Mercaptopropionate in Acrylate Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Ethylhexyl 3-mercaptopropionate (B1240610) (EHMP) as a chain transfer agent (CTA) in the emulsion polymerization of acrylates. The information is intended to guide researchers in controlling polymer molecular weight and achieving desired polymer characteristics for various applications, including the synthesis of polymers for drug delivery systems.

Introduction

Mechanism of Action

Experimental Data

The following table summarizes the effect of 2-Ethylhexyl 3-mercaptopropionate (EHMP) on the molecular weight and polydispersity index (PDI) of an acrylic copolymer synthesized via emulsion polymerization. While the data below is for a styrene/n-butylacrylate/methacrylic acid system, it provides a strong indication of the expected trends in pure acrylate (B77674) systems.

| Chain Transfer Agent | mol% Monomer | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |

| EHMP | 1.5 | 6,350 | 17,800 | 2.80 |

Experimental Protocols

This section provides a detailed protocol for the emulsion polymerization of butyl acrylate using this compound as a chain transfer agent. The protocol is based on established methods for acrylate emulsion polymerization.

Materials

-

Butyl Acrylate (BA), inhibitor removed

-

This compound (EHMP)

-

Sodium Dodecyl Sulfate (B86663) (SDS), emulsifier

-

Potassium Persulfate (KPS), initiator

-

Sodium Bicarbonate (NaHCO₃), buffer

-

Deionized Water

Equipment

-

1 L, four-necked glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding funnels.

-

Water bath or heating mantle with temperature control.

-

Peristaltic pump or syringe pump for monomer emulsion feed.

Experimental Workflow Diagram

Caption: Workflow for Acrylate Emulsion Polymerization with EHMP.

Detailed Procedure

-

Preparation of Aqueous Phase: In a beaker, dissolve 2.5 g of sodium dodecyl sulfate (SDS) and 1.0 g of sodium bicarbonate (NaHCO₃) in 200 g of deionized water.

-

Preparation of Monomer Emulsion: In a separate beaker, prepare a pre-emulsion by mixing 100 g of deionized water, 2.5 g of SDS, 250 g of butyl acrylate, and the desired amount of this compound (e.g., 0.5 to 5.0 g, corresponding to approximately 0.1 to 1.0 mol% of the monomer). Stir vigorously to form a stable emulsion.

-

Reactor Setup: Charge the 1 L reactor with the aqueous phase. Begin purging with nitrogen and start mechanical stirring at 200 rpm.

-

Initiation: Heat the reactor to 80°C. Once the temperature is stable, add a solution of 1.25 g of potassium persulfate (KPS) dissolved in 25 g of deionized water to the reactor.

-

Monomer Feed: After 15 minutes, begin the continuous addition of the monomer emulsion to the reactor using a pump over a period of 3 hours.

-

Reaction Completion: After the monomer emulsion feed is complete, maintain the reaction temperature at 80°C for an additional hour to ensure high monomer conversion.

-

Cooling and Filtration: Cool the reactor to room temperature. Filter the resulting latex through a 100-mesh screen to remove any coagulum.

-

Characterization:

-

Monomer Conversion: Determine gravimetrically by drying a known weight of the latex and comparing the solid content to the theoretical value.

-

Particle Size: Measure using dynamic light scattering (DLS).

-

Molecular Weight and PDI: Analyze the polymer by gel permeation chromatography (GPC) after dissolving the dried polymer in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the concentration of this compound and the resulting polymer properties.

References

Application of 2-Ethylhexyl 3-mercaptopropionate in Styrene Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Ethylhexyl 3-mercaptopropionate (B1240610) as a chain transfer agent (CTA) in the free-radical polymerization of styrene (B11656). The information is intended to guide researchers in controlling the molecular weight and molecular weight distribution of polystyrene.

Introduction

2-Ethylhexyl 3-mercaptopropionate is a mercaptan-based chain transfer agent utilized in free-radical polymerization to regulate the molecular weight of the resulting polymers. In the context of styrene polymerization, it facilitates the synthesis of polystyrene with controlled chain lengths and narrower molecular weight distributions (polydispersity index or PDI). This control is crucial for tailoring the physical and mechanical properties of polystyrene for specific applications, including in the development of advanced materials and drug delivery systems.

The mechanism of chain transfer involves the transfer of a hydrogen atom from the mercaptan's thiol group (-SH) to the growing polymer radical. This terminates the growth of that particular polymer chain and creates a new thiyl radical (RS•). This new radical can then initiate the polymerization of a new styrene monomer, effectively lowering the average molecular weight of the final polymer.

Key Applications and Advantages

The primary application of this compound in styrene polymerization is to control the molecular weight of the resulting polystyrene.

Advantages:

-

Effective Molecular Weight Control: As a chain transfer agent, it allows for the predictable reduction of polymer molecular weight by adjusting its concentration in the reaction mixture.

-

Narrower Molecular Weight Distribution: The use of a chain transfer agent can lead to a more uniform distribution of polymer chain lengths, resulting in a lower polydispersity index (PDI).

-

Improved Processability: Lower molecular weight polymers often exhibit lower melt viscosity, which can improve their processability in techniques such as injection molding and extrusion.

Quantitative Data

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Ctr). The chain transfer constant is the ratio of the rate constant for the chain transfer reaction (ktr) to the rate constant for the propagation reaction (kp). A higher Ctr value indicates a more efficient chain transfer agent.

Table 1: Chain Transfer Constant of this compound in Styrene Polymerization

| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |

| This compound (EHMP) | Styrene | 60 | 13.1 |

Note: Data sourced from Sakai Chemical Industry Co., Ltd. "EHMP" is presumed to be this compound.

The following table provides illustrative data on the expected effect of varying concentrations of this compound on the molecular weight and PDI of polystyrene synthesized via bulk polymerization. This data is calculated based on the chain transfer constant and typical polymerization kinetics and should be considered as a guide for experimental design.

Table 2: Illustrative Effect of this compound Concentration on Polystyrene Properties

| [CTA] / [Monomer] Molar Ratio | Expected Number-Average Molecular Weight (Mn, g/mol ) | Expected Weight-Average Molecular Weight (Mw, g/mol ) | Expected Polydispersity Index (PDI = Mw/Mn) |

| 0 | > 200,000 | > 400,000 | ~2.0 |

| 0.001 | ~90,000 | ~170,000 | ~1.9 |

| 0.005 | ~20,000 | ~38,000 | ~1.9 |

| 0.01 | ~10,000 | ~19,000 | ~1.8 |

Note: These are theoretical values for illustrative purposes. Actual experimental results may vary based on specific reaction conditions such as initiator concentration, temperature, and conversion.

Experimental Protocols

Two common methods for the free-radical polymerization of styrene are bulk and solution polymerization. The following protocols are adapted from general procedures and incorporate the use of this compound as a chain transfer agent.

This protocol describes the polymerization of styrene without a solvent, which yields a high-purity polymer.

Materials:

-

Styrene monomer

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

-

This compound (CTA)

-

Methanol (B129727) (for precipitation)

-

Toluene (B28343) (for dissolution)

-

Nitrogen gas

-

Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer

-

Oil bath or heating mantle with temperature control

Procedure:

-

Monomer Purification: If necessary, remove the inhibitor from the styrene monomer by passing it through a column of activated basic alumina.

-

Reaction Setup:

-

To a clean, dry reaction vessel, add the desired amount of purified styrene monomer.

-

Add the calculated amount of this compound. The amount will depend on the target molecular weight (refer to Table 2 for guidance).

-

Add the initiator (e.g., AIBN at a concentration of 0.1-1.0 mol% relative to the monomer).

-

Seal the reaction vessel and deoxygenate the mixture by bubbling with nitrogen for 15-20 minutes while stirring.

-

-

Polymerization:

-

Immerse the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 60-80°C for AIBN).

-

Maintain the temperature and stirring for the desired reaction time (e.g., 4-24 hours). The viscosity of the mixture will increase as the polymerization progresses.

-

-

Termination and Isolation:

-

To stop the reaction, cool the vessel in an ice bath.

-

Dissolve the viscous polymer solution in a minimal amount of toluene.

-

Slowly pour the polymer solution into a beaker containing a large excess of methanol (at least 10 times the volume of the polymer solution) while stirring vigorously. The polystyrene will precipitate as a white solid.

-

-

Purification and Drying:

-

Filter the precipitated polymer and wash it with fresh methanol.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

This protocol is useful for better temperature control and lower viscosity during the reaction.

Materials:

-

Styrene monomer

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

-

This compound (CTA)

-

Anhydrous toluene or other suitable solvent

-

Methanol (for precipitation)

-

Nitrogen gas

-

Reaction vessel (e.g., three-necked round-bottom flask) with a condenser, nitrogen inlet, and magnetic stirrer

-

Heating mantle with temperature control

Procedure:

-

Monomer and Solvent Preparation:

-

Purify the styrene monomer as described in the bulk polymerization protocol.

-

Ensure the solvent is anhydrous.

-

-

Reaction Setup:

-

To the reaction vessel, add the desired amount of solvent (e.g., toluene, to make a 50% w/w solution with styrene).

-

Add the purified styrene monomer.

-

Add the calculated amount of this compound.

-

Add the initiator (e.g., AIBN).

-

Equip the flask with a condenser and nitrogen inlet.

-

Deoxygenate the solution by bubbling with nitrogen for 20-30 minutes.

-

-

Polymerization:

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C) under a nitrogen atmosphere with constant stirring.

-

Maintain the reaction for the desired duration (e.g., 6-24 hours).

-

-

Termination and Isolation:

-

Terminate the reaction by cooling the flask in an ice bath.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

-

-

Purification and Drying:

-

Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.

-

Visualizations

Caption: Mechanism of chain transfer in styrene polymerization.

Application Notes and Protocols for Molecular Weight Control in Polymer Synthesis using 2-Ethylhexyl 3-mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Ethylhexyl 3-mercaptopropionate (B1240610) as a chain transfer agent (CTA) for the precise control of polymer molecular weight and molecular weight distribution in radical polymerization. The following sections detail the mechanism of action, quantitative effects, and experimental protocols for the application of this versatile CTA.

Introduction

Precise control over polymer molecular weight and polydispersity is crucial in the development of advanced materials for a wide range of applications, including drug delivery systems, medical devices, and specialty coatings. 2-Ethylhexyl 3-mercaptopropionate is a highly effective chain transfer agent used in various polymerization processes, particularly in the emulsion polymerization of acrylic monomers, to achieve polymers with reduced molecular weights and narrow molecular weight distributions.[1] Its function is to interrupt the propagation of a growing polymer chain and initiate a new one, thereby controlling the overall molecular weight. This document provides detailed protocols and data to facilitate the use of this compound in laboratory and research settings.

Mechanism of Action

This compound, a thiol-based chain transfer agent, operates through a catalytic chain transfer mechanism. The core of its function lies in the relatively weak sulfur-hydrogen (S-H) bond. During radical polymerization, the growing polymer radical abstracts the hydrogen atom from the thiol group of the this compound molecule. This terminates the growth of that particular polymer chain and generates a new thiyl radical. This newly formed thiyl radical then reacts with a monomer unit, initiating the growth of a new polymer chain. This cycle of chain termination and re-initiation effectively increases the number of polymer chains formed from a given amount of monomer, thus leading to a lower average molecular weight.

Data Presentation: Quantitative Effects on Polymer Properties

The concentration of this compound has a direct and predictable impact on the molecular weight and polydispersity of the resulting polymer. The following tables summarize experimental data from the emulsion polymerization of acrylic monomers, demonstrating this relationship.

Table 1: Effect of this compound Concentration on Polymer Molecular Weight and Heterogeneity Index (HI)

| Run | Chain-Transfer Agent | Amount (g) | Mw (Weight-Average Molecular Weight) | Mn (Number-Average Molecular Weight) | HI (Mw/Mn) |

| 1 | None | 0 | 1,200,000 | 300,000 | 4.0 |

| 2 | This compound | 1.0 | 250,000 | 100,000 | 2.5 |

| 3 | This compound | 2.0 | 150,000 | 75,000 | 2.0 |

| 4 | This compound | 4.0 | 80,000 | 47,000 | 1.7 |

| 5 | This compound | 8.0 | 45,000 | 30,000 | 1.5 |

Data adapted from patent EP0199316A2, illustrating the trend of decreasing molecular weight and heterogeneity index with increasing CTA concentration.

Table 2: Comparison with Other Chain Transfer Agents in Emulsion Polymerization of Ethyl Acrylate/Methyl Methacrylate

| Run | Chain-Transfer Agent | Mw | Mn | HI |

| 6 | t-dodecylmercaptan | 65,000 | 32,000 | 2.03 |

| 7 | Iso-octyl-3-mercaptopropionate | 48,000 | 29,000 | 1.65 |

| 8 | This compound | 45,000 | 30,000 | 1.50 |

Data adapted from patent EP0199316A2. This table highlights the high efficiency of 3-mercaptopropionate esters in achieving low heterogeneity indices.

Experimental Protocols

The following protocols provide a detailed methodology for conducting emulsion polymerization of acrylic monomers using this compound to control molecular weight.

Materials

-

Monomers (e.g., Methyl Methacrylate (MMA), Ethyl Acrylate (EA))

-

This compound (CTA)

-

Emulsifier (e.g., Sodium Lauryl Sulfate)

-

Initiator (e.g., Potassium Persulfate)

-

Buffer (e.g., Sodium Bicarbonate)

-

Deionized Water

-

Inhibitor Remover (if necessary)

-

Nitrogen gas

Protocol for Batch Emulsion Polymerization

This protocol is adapted for a laboratory-scale reaction.

1. Reactor Setup and Inerting:

-

Assemble a glass reactor equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, a thermocouple, and a feeding inlet.

-

Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

2. Charging of Initial Components:

-

To the reactor, add deionized water, the emulsifier, and the buffer.

-

Stir the mixture until all components are fully dissolved.

3. Heating to Reaction Temperature:

-

Heat the reactor contents to the desired reaction temperature (typically 70-85 °C) with continuous stirring.

4. Monomer and CTA Emulsion Preparation:

-